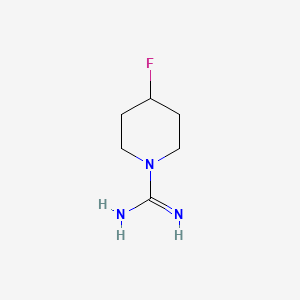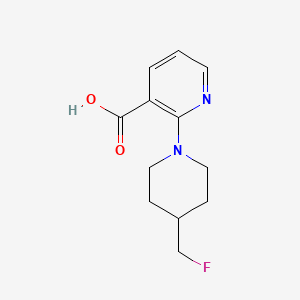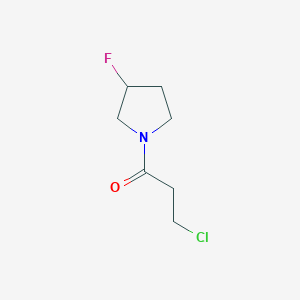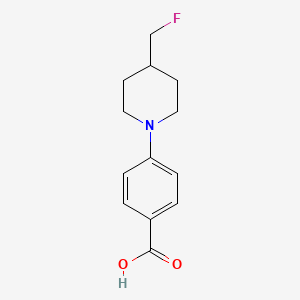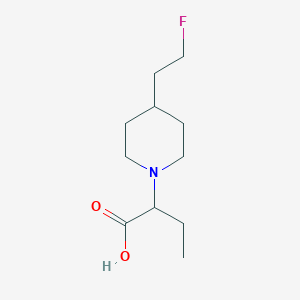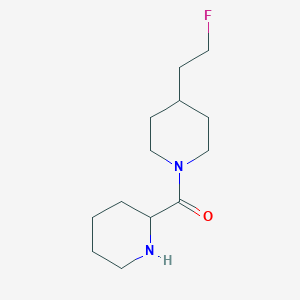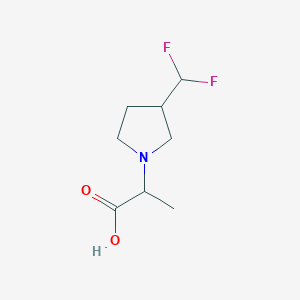
2-(3-(Difluoromethyl)pyrrolidin-1-yl)propanoic acid
Übersicht
Beschreibung
2-(3-(Difluoromethyl)pyrrolidin-1-yl)propanoic acid, abbreviated as DFMPPA, is a fluorinated organic compound with a wide range of applications in scientific research. It is a cyclic organic compound composed of two rings, an aliphatic ring and an aromatic ring, both of which possess a fluorine atom. DFMPPA is a versatile compound that has been used in various research applications due to its unique properties.
Wissenschaftliche Forschungsanwendungen
Environmental Degradation and Microbial Interactions
2-(3-(Difluoromethyl)pyrrolidin-1-yl)propanoic acid, being a compound with fluorinated moieties, shares characteristics with polyfluoroalkyl chemicals. These substances are noted for their environmental persistence and potential degradation into perfluoroalkyl carboxylic and sulfonic acids, which are of significant environmental concern. Research into microbial degradation pathways of such fluorinated compounds suggests that understanding the biodegradation processes can aid in assessing their environmental fate and potential impacts. Studies on microbial cultures, activated sludge, soil, and sediment have provided insights into the quantitative and qualitative relationships between fluorinated precursors and degradation products, highlighting the role of microbial action in their environmental breakdown (Liu & Avendaño, 2013).
Bioactive Molecule Development
The pyrrolidine ring, a component of 2-(3-(Difluoromethyl)pyrrolidin-1-yl)propanoic acid, is a versatile scaffold in medicinal chemistry, utilized for developing compounds targeting various human diseases. Its saturated nature allows for efficient exploration of pharmacophore space, contributing to stereochemistry and enhancing three-dimensional coverage of molecules. The pyrrolidine scaffold's adaptability in forming bioactive molecules with selective target engagement has been demonstrated in recent medicinal chemistry endeavors, underscoring its value in drug discovery and development (Li Petri et al., 2021).
Chemical Synthesis and Derivatives
The pyrrolidine structure within 2-(3-(Difluoromethyl)pyrrolidin-1-yl)propanoic acid facilitates the synthesis of various derivatives, including 3-pyrrolin-2-ones. These derivatives are synthesized either from acyclic precursors or by transforming other cyclic systems such as pyrroles and pyrrolidinones. The diverse biological activities and natural occurrence of 3-pyrrolin-2-ones make them significant synthetic targets. Their synthesis involves different cyclization approaches, highlighting the chemical versatility and utility of the pyrrolidine ring as a building block for generating biologically relevant compounds (Pelkey et al., 2015).
Biotechnological Applications
Lactic acid production from biomass presents an example of biotechnological applications where compounds like 2-(3-(Difluoromethyl)pyrrolidin-1-yl)propanoic acid could potentially play a role in the synthesis of biodegradable polymers and as feedstocks for green chemistry. The use of lactic acid in producing various chemicals through both chemical and biotechnological routes emphasizes the potential for integrating such fluorinated compounds in sustainable production processes, contributing to advancements in green chemistry and biotechnology (Gao et al., 2011).
Wirkmechanismus
- The pyrrolidine ring in the compound is a versatile scaffold widely used in medicinal chemistry. It contributes to the stereochemistry of the molecule and allows exploration of the pharmacophore space due to sp³-hybridization .
Target of Action
Pharmacokinetics
- Information on absorption is not available. The volume of distribution (Vd) is not reported. The compound likely undergoes hepatic metabolism. Details about excretion pathways are lacking. The compound’s ADME (absorption, distribution, metabolism, and excretion) properties impact its bioavailability, but specific values are not provided .
Eigenschaften
IUPAC Name |
2-[3-(difluoromethyl)pyrrolidin-1-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2NO2/c1-5(8(12)13)11-3-2-6(4-11)7(9)10/h5-7H,2-4H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHADOFHVWOCYTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CCC(C1)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



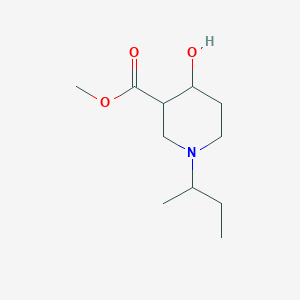
![4-Chloro-6-fluorobenzo[4,5]thieno[3,2-d]pyrimidine](/img/structure/B1476540.png)
